Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate

Lipophilicity LogP Physicochemical property prediction

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate (CAS 1273980-90-7; molecular formula C₁₃H₁₄N₂O₂; MW 230.26 g·mol⁻¹) is a trisubstituted imidazole-4-carboxylate ester belonging to the 2-aryl-imidazole scaffold class. The compound features a methyl ester at the 4-position, a methyl group at the 5-position, and an ortho-tolyl (2-methylphenyl) substituent at the 2-position of the imidazole ring.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B13692196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(N2)C)C(=O)OC
InChIInChI=1S/C13H14N2O2/c1-8-6-4-5-7-10(8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15)
InChIKeyNLSGVJKYSOQZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate — Procurement-Grade Identity, Physicochemical Baseline, and Comparator Landscape


Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate (CAS 1273980-90-7; molecular formula C₁₃H₁₄N₂O₂; MW 230.26 g·mol⁻¹) is a trisubstituted imidazole-4-carboxylate ester belonging to the 2-aryl-imidazole scaffold class . The compound features a methyl ester at the 4-position, a methyl group at the 5-position, and an ortho-tolyl (2-methylphenyl) substituent at the 2-position of the imidazole ring. This substitution pattern distinguishes it from the most closely related procurement alternatives: the 2-phenyl analog (CAS 77335-92-3), the para-tolyl isomer (CAS 1156724-45-6), the ethyl ester homolog (CAS 1045893-49-9), and the free carboxylic acid precursor (CAS 209539-12-8) [1]. As a heterocyclic building block, the compound serves as a synthetic intermediate in medicinal chemistry programmes targeting kinase inhibition, anti-inflammatory pathways, and antimicrobial scaffolds, though publicly available head-to-head comparative bioactivity data for this specific compound remain sparse [2].

Why Generic Substitution of Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate Fails: Ortho-Substituent Effects, Regioisomeric Divergence, and Ester Functionality


In-class imidazole-4-carboxylate esters cannot be casually interchanged because three structural features converge to define reactivity, physicochemical properties, and potential biological recognition: (1) the ortho-methyl group on the 2-aryl ring introduces steric hindrance that alters the dihedral angle between the imidazole core and the aryl substituent relative to the phenyl or para-tolyl analogs, with class-level conformational studies indicating that ortho-substituted 2-aryl imidazoles adopt ground-state conformations with substantially larger inter-ring torsion angles [1]; (2) the regioisomeric position of the tolyl methyl group (ortho vs. meta vs. para) modulates lipophilicity, as evidenced by a computed XLogP3-AA of 2.7 for the closely related ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, which lacks the additional methyl group altogether [2]; and (3) the methyl ester is both a protected carboxylic acid equivalent and a modulator of solubility and hydrogen-bonding capacity compared with the free acid (CAS 209539-12-8) or the ethyl ester (CAS 1045893-49-9), with ester hydrolysis rates differing between methyl and ethyl homologs under both acidic and basic conditions [3]. These orthogonal differences mean that substituting a phenyl, para-tolyl, or ethyl ester analog will alter at least two experimentally relevant parameters simultaneously, undermining reproducibility in SAR campaigns and process chemistry workflows.

Quantitative Differentiation Evidence for Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate Versus Closest Analogs


Lipophilicity Modulation: Ortho-Tolyl Methyl Ester vs. Phenyl Ethyl Ester Baseline

The target compound carries an ortho-tolyl group at the 2-position and a methyl ester at the 4-position. The closest comparator with publicly available computed XLogP data is ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS 77335-93-4), which has a PubChem-computed XLogP3-AA of 2.7 [1]. The target compound replaces: (a) the 2-phenyl group with a 2-(o-tolyl) group, adding one aromatic methyl substituent that is expected to increase logP by approximately 0.5–0.6 log units based on the aromatic —CH₃ fragment contribution (π = 0.56) [2]; and (b) the ethyl ester with a methyl ester, which is expected to decrease logP by approximately 0.3–0.5 log units relative to the ethyl homolog based on the —CH₂— fragment difference [2]. The net predicted XLogP for the target compound is therefore estimated at approximately 2.5–2.8, placing it in a moderately lipophilic range comparable to but distinguishable from the phenyl ethyl ester (2.7), the para-tolyl methyl ester analog (CAS 1156724-45-6, predicted slightly higher due to para-substitution lacking the steric shielding of the ortho-methyl), and the free carboxylic acid (significantly lower, predicted XLogP ~1.5–1.8 due to the ionisable —COOH) [1][2]. No experimental logP value for the target compound has been identified in the open literature as of the search date.

Lipophilicity LogP Physicochemical property prediction

Steric and Conformational Differentiation: Ortho-Tolyl vs. Phenyl and Para-Tolyl Analogs

The ortho-methyl group on the 2-aryl substituent imposes a steric clash with the imidazole N3–H (tautomer-dependent) or the 5-methyl group, constraining the aryl–imidazole dihedral angle to values significantly larger than those observed for the unsubstituted phenyl or para-tolyl analogs. Literature on aryl-substituted heterocycles with ortho substituents indicates that ortho-methyl substitution on a 2-aryl imidazole can increase the ground-state inter-ring dihedral angle from approximately 10–30° (phenyl, near-coplanar) to approximately 50–70° (ortho-tolyl), as established by X-ray crystallography and computational studies of related 2-aryl-imidazole and 2-aryl-benzimidazole systems [1][2]. This conformational perturbation directly affects π-orbital overlap between the imidazole and the aryl ring, modulating the compound's UV absorption profile, fluorescence quantum yield (if applicable), and, critically, its ability to present the aryl group for edge-to-face π-stacking or hydrophobic packing interactions in protein binding sites [1].

Conformational analysis Dihedral angle Steric hindrance

Ester Hydrolysis Rate Differentiation: Methyl Ester vs. Ethyl Ester Homolog

The methyl ester at the 4-position differentiates the target compound from its ethyl ester homolog (ethyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate, CAS 1045893-49-9, C₁₄H₁₆N₂O₂, MW 244.29). Methyl esters of imidazole-4-carboxylic acids typically undergo alkaline hydrolysis approximately 1.5- to 3-fold faster than the corresponding ethyl esters due to reduced steric hindrance at the carbonyl carbon, a trend consistently observed across benzoate, nicotinate, and heterocyclic carboxylate ester series [1]. Under representative basic conditions (0.1 M NaOH, 25°C, aqueous methanol), methyl imidazole-4-carboxylates exhibit half-lives of approximately 1–3 hours, whereas the corresponding ethyl esters require 3–8 hours for complete conversion to the free acid [1]. Conversely, the methyl ester is more resistant to enzymatic hydrolysis by esterases compared with larger alkyl esters, providing greater stability in cell-based assays that employ ester-containing media supplements [1][2]. The free carboxylic acid analog (CAS 209539-12-8) is the fully deprotected form, offering distinct solubility and hydrogen-bond donor/acceptor profiles but requiring amide coupling activation for further derivatisation. The target methyl ester thus occupies a strategic intermediate position: more reactive toward chemical hydrolysis than the ethyl ester, yet more stable toward enzymatic cleavage than longer-chain esters, offering tunable lability for chemical biology and prodrug design workflows [2].

Ester hydrolysis Prodrug strategy Synthetic intermediate stability

CYP3A4 Inhibition Liability: Class-Level Risk Ranking of 2-Aryl Imidazole-4-Carboxylate Esters

Imidazole-containing compounds are well-documented inhibitors of cytochrome P450 enzymes, particularly CYP3A4, via coordination of the imidazole N3 lone pair to the heme iron. Within the trisubstituted imidazole class, CYP3A4 inhibition potency is modulated by the steric and electronic character of substituents at the 2-, 4-, and 5-positions. Laufer et al. (2008) demonstrated that incorporation of sterically demanding substituents at the 2-position of pyridinylimidazoles—analogous in concept to the 2-(o-tolyl) group in the target compound—can attenuate CYP3A4 inhibition relative to less hindered 2-aryl analogs by sterically impeding the optimal Fe–N coordination geometry [1]. Specifically, 2-thioimidazole derivatives with bulky 2-substituents showed reduced time-dependent CYP3A4 inhibition compared with unsubstituted or small-group 2-substituted analogs, with IC₅₀ shifts of approximately 3- to 10-fold [1]. While direct CYP3A4 inhibition data for the target compound are absent from public databases, the ortho-tolyl group is predicted to confer a measurable reduction in CYP3A4 inhibitory potency compared with the 2-phenyl analog (CAS 77335-92-3) due to the ortho-methyl steric effect that disfavors the inhibitor–heme approach trajectory. This class-level inference is supported by the BindingDB entry BDBM50584760 (CHEMBL2068968), which reports an IC₅₀ of 90 nM for a structurally related imidazole-4-carboxylate derivative against recombinant human CYP3A4 [2], indicating that members of this chemotype are capable of potent CYP3A4 engagement, making the differential provided by ortho-substitution relevant for compound selection in programmes where metabolic stability is a screening criterion.

CYP3A4 inhibition Drug metabolism Off-target liability

Synthetic Versatility and Orthogonal Reactivity: Carboxylate Ester as a Traceless Directing and Protecting Group

The 4-carboxylate methyl ester in the target compound serves a dual synthetic role not available with the free carboxylic acid (CAS 209539-12-8) or the N-unsubstituted imidazole. First, the ester acts as a traceless protecting group for the carboxylic acid during reactions at the imidazole N1 position or the 2-aryl ring; selective N1-alkylation or N1-arylation can be performed on the target compound without competing O-alkylation of the carboxylate, whereas the free acid requires additional protection/deprotection steps [1]. Second, the ester carbonyl can participate as a directing group in transition-metal-catalysed C–H activation reactions at the adjacent 5-methyl position, a reactivity mode documented for imidazole-4-carboxylate esters in Rh(III)-catalysed annulation chemistry [2]. The ortho-tolyl group further differentiates reactivity by introducing steric bias at the 2-position, which can direct electrophilic aromatic substitution to the less hindered meta and para positions of the tolyl ring, or alternatively, the ortho-methyl can be selectively oxidized to a carboxylic acid or aldehyde to generate a second orthogonal functional handle — a transformation not possible with the phenyl analog (CAS 77335-92-3) and distinct from the para-tolyl isomer (CAS 1156724-45-6), where oxidation occurs at a remote position [1].

Synthetic building block Orthogonal protection C–H functionalization

Optimal Application Scenarios for Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate Based on Differential Evidence


Kinase Inhibitor Fragment Elaboration Requiring Attenuated CYP3A4 Liability

Medicinal chemistry programmes targeting p38α MAP kinase, GSK-3β, or JAK2 can deploy the target compound as a 2-aryl-imidazole core building block. The ortho-tolyl substituent is predicted to confer a 3- to 10-fold reduction in CYP3A4 inhibition compared with the 2-phenyl analog based on steric impedance of heme iron coordination established for pyridinylimidazole series inhibitors [1]. This makes the compound a preferred starting point when the screening cascade includes microsomal stability or CYP inhibition counterscreens as key go/no-go criteria, and where the unsubstituted 2-phenyl analog would carry a higher metabolic liability risk.

Multi-Vector Fragment Growth via Orthogonal Functionalisation of the Ester, N1, and Ortho-Methyl Positions

The compound's three distinct reactive sites — the methyl ester (hydrolysis, amidation, Weinreb amide formation), the N1–H (alkylation, arylation), and the ortho-methyl on the tolyl ring (benzylic oxidation to aldehyde or carboxylic acid) — enable sequential, protecting-group-minimal diversification [1]. This orthogonality is not available in the 2-phenyl analog (lacks the benzylic oxidation site) or the free carboxylic acid (N1 reactivity compromised without prior protection). SAR programmes exploring divergent vectors from a single core will benefit from reduced synthetic step count and fewer intermediate isolations [1][2].

Conformational Restriction Studies in 2-Aryl-Imidazole Binding Pockets

The ortho-tolyl group constrains the aryl–imidazole dihedral angle to approximately 50–70° compared with approximately 10–30° for the phenyl analog, as inferred from crystal structures of related 2-aryl-imidazole and benzimidazole systems [1]. This conformational distinction is relevant for projects where the target protein's binding site discriminates between coplanar and twisted biaryl pharmacophores — for example, kinases with a 'hinge-binding' motif flanked by a sterically demanding hydrophobic pocket that favours a non-coplanar aryl presentation. The compound can serve as a conformational probe to distinguish binding modes that are degenerate when using the flatter 2-phenyl analog [1][2].

Controlled-Release Carboxylic Acid Generation via Tuned Ester Hydrolysis

In chemical biology applications requiring in situ generation of the active carboxylic acid, the methyl ester provides an approximately 2- to 3-fold faster alkaline hydrolysis rate compared with the ethyl ester homolog [1]. This rate differential translates to shorter deprotection times (1–3 h vs. 3–8 h under 0.1 M NaOH/MeOH) and reduced exposure of sensitive functionality to hydrolytic conditions. Conversely, compared with the free acid, the methyl ester offers improved organic solubility and chromatographic behaviour (higher Rf on normal-phase silica), facilitating purification of intermediates in multi-step sequences [1].

Quote Request

Request a Quote for Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.